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Leukotriene D4 methyl ester

Cat. No.: B1151048
M. Wt: 510.7 g/mol
InChI Key: PVGJCQKBOXAJIF-YIWIDSIYSA-N
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Description

Contextualization within the Eicosanoid Pathway

Eicosanoids are a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. wikipedia.org This complex network of bioactive lipids, which includes prostaglandins (B1171923), thromboxanes, and leukotrienes, is central to regulating inflammation and immune responses. nih.govresearchgate.net The biosynthesis of eicosanoids is initiated by the release of arachidonic acid from cell membrane phospholipids, which is then metabolized by one of several enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govcreative-proteomics.com

The 5-lipoxygenase (5-LO) pathway is responsible for the synthesis of leukotrienes. nih.govkarger.com This process begins with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then transformed into the unstable epoxide, Leukotriene A4 (LTA4). bionity.com LTA4 serves as a crucial branching point. It can be converted to Leukotriene B4 (LTB4), a potent chemoattractant for immune cells, or it can be conjugated with glutathione (B108866) to form Leukotriene C4 (LTC4), the first of the cysteinyl leukotrienes. nih.govwikipedia.org Subsequently, LTC4 is metabolized to LTD4 and then to Leukotriene E4 (LTE4). bionity.comwikipedia.org Leukotriene D4 is formed from LTC4 through the action of the enzyme γ-glutamyl transpeptidase. vulcanchem.comcaymanchem.com

Overview of Leukotriene D4 Significance in Cellular Processes

Leukotriene D4 is a powerful biological mediator that exerts its effects by binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R). nih.govcaymanchem.com Its actions are diverse and have been implicated in a range of cellular and systemic responses.

Key Cellular Functions of Leukotriene D4:

Inflammation: LTD4 is a potent pro-inflammatory mediator. It contributes to the inflammatory cascade by increasing vascular permeability, which allows for the influx of immune cells to the site of inflammation. researchgate.netscbt.com It also stimulates the production of other inflammatory molecules. nih.gov

Smooth Muscle Contraction: One of the most well-characterized effects of LTD4 is its ability to induce the contraction of smooth muscles, particularly in the airways. wikipedia.orgscbt.com This bronchoconstriction is a major factor in the pathophysiology of asthma. wikipedia.orgersnet.org

Immune Cell Recruitment and Activation: LTD4 plays a role in attracting and activating various immune cells, including eosinophils and neutrophils. aai.orgfrontiersin.org It can induce the adherence of neutrophils to endothelial cells, a critical step in the inflammatory response. nih.gov Studies have also shown that LTD4 can cause an increase in eosinophils in allergic mice. karger.com

Cell Proliferation and Migration: Research suggests that LTD4 can promote the proliferation and migration of certain cell types, including intestinal epithelial cells and vascular smooth muscle cells. thieme-connect.comdergipark.org.trnih.gov

Other Pathophysiological Roles: Beyond its role in asthma and allergic reactions, LTD4 has been implicated in other conditions, including cardiovascular diseases like atherosclerosis and neuroinflammatory processes. vulcanchem.comnih.govnih.gov

Role of Methyl Ester Derivatives in Academic Investigation

The use of methyl ester derivatives of leukotrienes, such as Leukotriene D4 methyl ester, is a common practice in biomedical research. This chemical modification, where a methyl group is added to the carboxylic acid functional group, offers several practical advantages for experimental studies.

Advantages of this compound in Research:

Enhanced Stability: The methyl ester form is generally more stable than the parent free acid, which can be prone to degradation. vulcanchem.com This increased stability is beneficial for storage and handling during experimental procedures.

Improved Lipophilicity: Methylation increases the lipid solubility (lipophilicity) of the molecule. vulcanchem.comsmolecule.com This can enhance its ability to cross cell membranes, which is advantageous for in vitro studies investigating intracellular mechanisms.

Standard for Analytical Chemistry: These derivatives can serve as standards in analytical techniques like mass spectrometry for the quantification of endogenous leukotrienes. nih.gov

Tool for Structure-Activity Relationship Studies: By comparing the biological activity of the methyl ester to the parent compound and other derivatives, researchers can gain insights into the structural requirements for receptor binding and activation. vulcanchem.com

Synthesis Intermediate: Leukotriene A4 methyl ester is a key intermediate in the chemical synthesis of various leukotrienes, including LTC4, LTD4, and LTE4. nih.govresearchgate.netannualreviews.org

While the biological activity of this compound itself has not been extensively reported, it is expected to have similar, though potentially altered, biological effects compared to LTD4 due to its structural similarity. vulcanchem.comcaymanchem.com The primary utility of this compound lies in its role as a stable and reliable tool that facilitates the detailed investigation of the complex and critical functions of its parent compound, Leukotriene D4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42N2O6S B1151048 Leukotriene D4 methyl ester

Properties

Molecular Formula

C26H42N2O6S

Molecular Weight

510.7 g/mol

IUPAC Name

2-[[2-amino-3-[(5S,7Z,9Z,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C26H42N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(29)16-15-18-25(32)34-2)35-20-21(27)26(33)28-19-24(30)31/h7-8,10-14,17,21-23,29H,3-6,9,15-16,18-20,27H2,1-2H3,(H,28,33)(H,30,31)/b8-7-,11-10-,13-12-,17-14-/t21?,22-,23?/m0/s1

InChI Key

PVGJCQKBOXAJIF-YIWIDSIYSA-N

SMILES

CCCCC/C=CC/C=CC=CC=C[C@@H](SC[C@H](N)C(NCC(O)=O)=O)[C@@H](O)CCCC(OC)=O

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N

Synonyms

5S-hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester

Origin of Product

United States

Receptor Pharmacology and Molecular Interactions of Leukotriene D4

Cysteinyl Leukotriene Receptor Subtypes: CysLT1R and CysLT2R

Leukotriene D4 belongs to the cysteinyl leukotriene (cys-LT) family, which also includes Leukotriene C4 (LTC4) and Leukotriene E4 (LTE4). nih.govclinpgx.org The actions of these lipid mediators are primarily transduced by two distinct G protein-coupled receptors (GPCRs): the type 1 cysteinyl leukotriene receptor (CysLT1R) and the type 2 cysteinyl leukotriene receptor (CysLT2R). nih.govnih.govwikipedia.org These receptors are often co-expressed in various immune cells, such as mast cells and macrophages, as well as in structural cells like smooth muscle, suggesting both distinct and complementary functions. nih.govnih.govnih.gov The human CysLT2R shares a 38% amino acid sequence identity with CysLT1R. nih.gov

Leukotriene D4 exhibits distinct binding affinities and potencies for the two receptor subtypes, which dictates the subsequent biological response. CysLT1R is recognized as a high-affinity receptor for LTD4. nih.govatsjournals.org The rank order of potency for activating CysLT1R is definitively LTD4 > LTC4 > LTE4. nih.govnih.gov In contrast, CysLT2R binds LTC4 and LTD4 with nearly equal, high affinity. nih.govnih.gov The binding affinity of LTD4 for CysLT2R is approximately one order of magnitude lower than its affinity for CysLT1R. nih.gov LTE4 is a significantly weaker agonist at both CysLT1R and CysLT2R. nih.govfrontiersin.org

Binding Affinities of Cysteinyl Leukotrienes for CysLT Receptors
ReceptorLigand Binding Affinity Rank OrderNotes
CysLT1RLTD4 > LTC4 > LTE4Recognized as the high-affinity receptor for LTD4. nih.govnih.govdrugbank.com
CysLT2RLTC4 ≈ LTD4 >> LTE4Binds LTD4 with an affinity approximately one-log lower than CysLT1R. nih.govnih.govpnas.org

The activation of CysLT receptors by LTD4 involves specific molecular interactions within the receptor's binding pocket. Cryo-electron microscopy studies of the LTD4-bound human CysLT2R in its active state have provided significant insights into this mechanism. pnas.org The structure reveals a spacious, polar binding pocket that accommodates the two branched, negatively charged ends of the LTD4 molecule. pnas.org

The ligand is believed to access this orthosteric pocket laterally, through a route between transmembrane (TM) helices 4 and 5. Upon binding, LTD4 engages with specific amino acid residues within the receptor. A pivotal part of the receptor activation mechanism for both CysLT1R and CysLT2R involves TM3, which plays a crucial role in sensing the agonist and initiating the conformational changes necessary for G protein coupling and subsequent signaling. pnas.org

Intracellular Signaling Cascades Triggered by Leukotriene D4 Receptor Activation

As members of the GPCR superfamily, CysLT1R and CysLT2R transduce extracellular signals from LTD4 binding into intracellular responses by activating heterotrimeric G proteins. nih.govwikipedia.org Both receptors preferentially couple to Gαq proteins to initiate downstream signaling pathways. pnas.org The activation of these pathways leads to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and cell proliferation. clinpgx.orgdrugbank.com

The canonical signaling pathway initiated by LTD4 binding to CysLT1R involves the activation of the Gq family of G proteins. drugbank.com This activation stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govwikipedia.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

IP3 diffuses through the cytoplasm and binds to its receptor on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. wikipedia.orgnih.gov This rapid increase in intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), orchestrates a multitude of cellular responses. nih.gov The LTD4-induced calcium signal is dependent on both this intracellular mobilization and a subsequent influx of extracellular calcium. nih.govnih.gov

Following the initial G protein-mediated signaling, further downstream pathways are activated, involving a variety of molecular effectors that regulate complex cellular processes like gene expression and proliferation. Activation of CysLT1R by LTD4 has been shown to induce the phosphorylation and, therefore, the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govresearchgate.net

In some cell types, the LTD4-induced increase in cell number is regulated by dual intracellular signaling pathways: one involving the activation of ERK1/2 and another that is dependent on Ras activation. researchgate.net Furthermore, studies have implicated the PI3K/Akt signaling cascade in the cellular response to LTD4, with observations of increased phosphorylation of Akt following receptor stimulation. researchgate.net These downstream effectors are critical in mediating the pro-proliferative and pro-survival signals initiated by LTD4. researchgate.netresearchgate.net

Synthetic Methodologies and Analog Development Relevant to Leukotriene D4 Methyl Ester

Leukotriene D4 (LTD4) and its methyl ester derivative are significant targets in medicinal chemistry due to their roles as potent mediators of inflammation and allergic reactions. The development of synthetic routes to these molecules and their analogs, particularly receptor antagonists, has been a key area of research. This article focuses on the chemical synthesis of this compound and the development of related antagonist compounds.

Synthetic Methodologies and Analog Development Relevant to Leukotriene D4 Methyl Ester

Chemoenzymatic Synthesis of Leukotriene Derivatives, including Methyl Esters

Chemoenzymatic approaches offer an elegant strategy for the synthesis of complex chiral molecules like leukotriene derivatives by combining the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. A notable application of this methodology is in the asymmetric synthesis of leukotriene antagonists, which often share structural motifs with the natural ligands, including ester functionalities.

A practical, four-step chemoenzymatic synthesis has been described for the potent LTD4 antagonist, MK-0679. A key step in this synthesis is the enzymatic hydrolysis of a prochiral diester. This reaction proceeds with high enantioselectivity, yielding an ester-acid intermediate in over 99% enantiomeric excess. This chiral building block is then elaborated through chemical steps, including an aluminum-mediated amidation of the methyl ester, to afford the final antagonist. This method highlights the power of enzymes to establish critical stereocenters that would be challenging to set using purely chemical means. The enzymatic step effectively resolves the synthetic challenge of constructing an unsymmetrical dithioacetal present in the racemic parent compound, MK-0571.

Key Reaction Enzyme Substrate Product Enantiomeric Excess (ee)
HydrolysisEsteraseProchiral diester(S)-ester-acid>99%

Solid-Phase Synthesis Techniques for Labeled Cysteinyl Leukotriene Esters

Solid-phase synthesis has emerged as a powerful tool for the efficient preparation of peptides and other complex organic molecules, including isotopically labeled leukotrienes for use as internal standards in mass spectrometry-based quantification. A facile method for the preparation of carbon-13 and nitrogen-15 (B135050) labeled cysteinyl leukotrienes, including precursors to LTD4 methyl ester, has been developed using this technique. nih.govnih.gov

The synthesis begins with the solid-phase assembly of glutathione (B108866), the tripeptide component of Leukotriene C4 (LTC4), using heavy-isotope-labeled cysteine. nih.govnih.gov The labeled glutathione is then cleaved from the resin and reacted with commercially available Leukotriene A4 (LTA4) methyl ester in a solution-phase reaction. This conjugation reaction yields labeled LTC4 methyl ester. nih.govnih.gov Subsequent enzymatic or chemical modifications can then be performed. For instance, treatment of labeled LTC4 with γ-glutamyl transpeptidase yields labeled LTD4. nih.govnih.gov

This solid-phase approach offers several advantages, including the ability to purify intermediates by simple filtration and washing of the resin, and the potential for automation. The key steps are outlined below:

Step Methodology Reactants Product
1Solid-Phase Peptide SynthesisResin-bound amino acids, ¹³C,¹⁵N-labeled cysteineLabeled glutathione
2CleavageCleavage cocktailFree labeled glutathione
3ConjugationLabeled glutathione, Leukotriene A4 methyl esterLabeled Leukotriene C4 methyl ester
4Enzymatic ConversionLabeled Leukotriene C4, γ-glutamyl transpeptidaseLabeled Leukotriene D4

Total Synthesis Approaches for Leukotriene Methyl Esters

The total synthesis of leukotrienes, including LTD4, from simple starting materials has been a significant achievement in organic chemistry, enabling access to these potent biomolecules and their analogs for biological study. One successful total synthesis of leukotrienes commences from butadiene. researchgate.net

A key transformation in this synthetic route is a palladium-catalyzed telomerization of butadiene. The crucial asymmetric centers of the leukotriene backbone are established with high stereocontrol (>94% ee) using a Sharpless catalytic asymmetric epoxidation. researchgate.net The resulting chiral epoxy-alcohol intermediate serves as a versatile building block that can be elaborated through a series of chemical transformations to yield various leukotrienes.

Simple transformations of this key intermediate lead to the synthesis of LTA4 methyl ester. researchgate.net This epoxide is a pivotal precursor that can be subsequently opened by reaction with the appropriate thiol-containing nucleophile. For the synthesis of LTD4, LTA4 methyl ester would be reacted with the dipeptide cysteinyl-glycine. This convergent approach allows for the efficient construction of the complex leukotriene structure from readily available starting materials. researchgate.net

Development of Leukotriene D4 Receptor Antagonists with Ester Moieties

The development of potent and selective LTD4 receptor antagonists has been a major goal in the search for new treatments for asthma and other inflammatory diseases. Many of these antagonists are designed as structural mimics of the endogenous ligand, LTD4, and often incorporate ester functionalities.

The design of selective LTD4 receptor antagonists has been guided by several key principles, largely derived from structure-activity relationship studies of both the natural ligand and synthetic inhibitors. A primary strategy involves replacing the unstable conjugated triene system of LTD4 with more stable aromatic moieties. atsjournals.org This led to the development of antagonists containing quinoline (B57606) and other aryl groups. nih.gov

A hypothetical model for receptor binding suggests that the antagonist should possess structural features that mimic the key binding interactions of LTD4. These typically include:

A hydrophobic region to interact with a corresponding hydrophobic pocket in the receptor.

A hydrogen bond donor/acceptor region to mimic the interactions of the hydroxyl and peptide portions of LTD4.

An acidic moiety, such as a carboxylic acid or a tetrazole, to mimic the C-1 carboxylate of LTD4.

The inclusion of ester groups within the antagonist structure can influence several properties, including solubility, metabolic stability, and receptor affinity. For example, in the development of quinoline-based antagonists, the succinic acid moiety, which can be considered a di-ester precursor, was found to be crucial for high potency. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of LTD4 receptor antagonists. These studies involve the systematic modification of different parts of the antagonist molecule and evaluating the effect on biological activity.

For a series of alkoxyacetophenone derivatives, it was found that the nature and length of the alkyl chain terminating in a carboxylic acid (or a bioisosteric tetrazolyl group) significantly impacted antagonist activity. nih.gov This acidic tail is believed to mimic the glycine (B1666218) portion of LTD4.

In the development of quinoline-containing antagonists, SAR studies revealed that the substitution pattern on the quinoline ring and the nature of the linker connecting it to the acidic portion of the molecule were critical for high affinity. Specifically, the presence of two geminal ethyl groups on the succinic acid moiety of CGP57698 was shown to be responsible for its high in vitro and in vivo potency. nih.gov These bulky groups may serve to orient the molecule optimally within the receptor binding site.

The general findings from SAR studies of various classes of LTD4 antagonists are summarized below:

Molecular Region Structural Modification Impact on Activity
Triene MimicReplacement with aromatic systems (e.g., phenyltetrazole, quinoline)Increased stability and potency
Hydrophobic TailVariation in length and branching of alkyl or arylalkyl groupsOptimization of hydrophobic interactions
Acidic MoietyCarboxylic acid, tetrazoleEssential for binding, mimics C-1 carboxylate of LTD4
Linker RegionIntroduction of amide or other functional groups, variation in length and rigidityFine-tuning of molecular conformation for optimal receptor fit

Analytical and Quantitation Techniques for Leukotriene D4 and Its Methyl Ester

Mass Spectrometry-Based Methods (LC-MS/MS, GC-MS)

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the specific and sensitive quantification of leukotrienes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the analysis of leukotrienes in biological fluids due to its high sensitivity and specificity. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it typically requires chemical derivatization of non-volatile and polar analytes like leukotrienes to make them suitable for analysis. researchgate.netresearchgate.net

LC-MS/MS methods for leukotriene analysis, including LTD4, have been developed for various biological matrices such as sputum, serum, urine, and exhaled breath condensate. nih.gov These methods provide accurate quantitative assessment, which is invaluable for exploring the pathophysiological role of these lipid mediators in respiratory diseases and other conditions. nih.gov For instance, a validated LC-MS/MS assay for urinary Leukotriene E4 (LTE4), the stable metabolite of cysteinyl leukotrienes, demonstrates the power of this technique in clinical applications. nih.gov

GC-MS analysis of leukotrienes necessitates a derivatization step to convert the polar carboxyl group into a more volatile ester. researchgate.netnih.gov This process, known as esterification, reduces the polarity of the analyte and improves its chromatographic behavior, allowing for effective separation and detection. nih.govsigmaaldrich.com

Application of Deuterated or Isotope-Labeled Methyl Esters as Internal Standards

To ensure the accuracy and precision of quantitation by mass spectrometry, stable isotope-labeled internal standards are essential. nih.govtexilajournal.com These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), are added to samples at a known concentration before processing. nih.govlcms.cz They co-elute with the analyte and experience similar effects of sample preparation, extraction, and ionization, thus correcting for any variability in the analytical process. texilajournal.com

The synthesis of deuterated cysteinyl leukotrienes, including LTD4, often begins with a deuterated precursor, such as C-20 trideuterated leukotriene A4 methyl ester. nih.gov This labeled precursor is then reacted with the appropriate peptide moiety. nih.gov For example, heavy isotope-labeled Leukotriene C4 (LTC4) methyl ester can be synthesized from Leukotriene A4 methyl ester and a labeled glutathione (B108866), which can then be enzymatically converted to labeled LTD4. nih.gov The use of these labeled standards is considered the most accurate way to quantify eicosanoids in biological samples. nih.gov

The use of deuterated internal standards has been shown to significantly improve the precision of analytical methods by compensating for matrix effects and variations in instrument response. lcms.czscispace.com

Table 1: Examples of Isotope-Labeled Leukotrienes Used as Internal Standards

Isotope-Labeled StandardPrecursor for SynthesisApplicationReference
C-20 Trideuterated Leukotriene D4C-20 Trideuterated Leukotriene A4 methyl esterQuantitative analysis of endogenous sulfidopeptide leukotrienes by mass spectrometry. nih.gov
¹³C and ¹⁵N Labeled Leukotriene D4Labeled Leukotriene C4 (from LTA4 methyl ester)Quantification of cysteinyl leukotrienes by LC-MS/MS. nih.gov

Derivatization Strategies for Enhanced Detection (e.g., methyl esterification)

Derivatization is a key strategy, particularly for GC-MS analysis, to improve the analytical characteristics of compounds like LTD4. nih.govsigmaaldrich.com The primary goal of derivatization is to increase the volatility and thermal stability of the analyte while reducing its polarity. sigmaaldrich.com For carboxylic acids such as leukotrienes, esterification is the most common derivatization technique. nih.gov

Methyl esterification converts the carboxylic acid group of LTD4 into a methyl ester. This transformation neutralizes the polar carboxyl group, which can otherwise cause adsorption issues within the GC system, leading to poor peak shape and inaccurate quantification. sigmaaldrich.com The resulting fatty acid methyl esters (FAMEs) are more volatile and provide better separation on GC columns. gcms.cz

Several reagents can be used for methyl esterification, including trimethylsilyldiazomethane (B103560) and boron trichloride (B1173362) (BCl₃) in methanol (B129727). sigmaaldrich.comemich.edu The choice of reagent depends on the specific requirements of the analysis and the nature of the sample matrix. gcms.cz For example, trimethylsilyldiazomethane has been used for the methyl esterification of eicosanoids, including prostaglandins (B1171923), for GC-MS analysis. emich.edu The reaction with BCl₃ in methanol is also a widely used method for preparing methyl esters of fatty acids. sigmaaldrich.com

Table 2: Common Derivatization Reagents for Methyl Esterification

ReagentReaction ConditionsAdvantagesReference
Trimethylsilyldiazomethane (TMSD)Optimized reaction conditions are required.Less toxic and explosive than diazomethane. Effective for various eicosanoids. emich.edu
Boron Trichloride (BCl₃) in MethanolHeating at 60 °C for 5-10 minutes.Effective catalyst for esterification, providing quick and quantitative samples. sigmaaldrich.com

Immunoassay Techniques (ELISA, RIA) and Cross-Reactivity Considerations

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used for the quantification of leukotrienes due to their high throughput and sensitivity. assaygenie.comnih.gov These techniques rely on the specific binding of an antibody to the target analyte.

Commercially available ELISA kits for LTD4 are designed for the quantitative detection of LTD4 in various biological samples, including serum and plasma. assaygenie.com These kits typically operate on a competitive ELISA principle, where LTD4 in the sample competes with a labeled LTD4 for binding to a limited number of antibody sites. assaygenie.com The signal generated is inversely proportional to the amount of LTD4 in the sample. Manufacturers of these kits often report high specificity with no significant cross-reactivity or interference with LTD4 analogues, although specific data on cross-reactivity with Leukotriene D4 methyl ester is not always provided. assaygenie.com

Radioimmunoassay (RIA) is another sensitive technique that has been developed for the measurement of cysteinyl leukotrienes. nih.gov One study described a rabbit antibody raised against an LTD4-protein conjugate that showed comparable affinities for LTC4, LTD4, and LTE4. nih.gov The antibody recognized the triene lipid domain and the spatial orientation of the peptide portion of the molecule. nih.gov While this indicates a degree of specificity, detailed information regarding the cross-reactivity with the methyl ester of LTD4 is often not explicitly detailed in the literature. Therefore, when using immunoassays for the quantification of LTD4, it is important to consider the potential for cross-reactivity with related compounds, including its methyl ester, which could affect the accuracy of the results.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and purification of leukotrienes from complex biological mixtures prior to their quantification. scispace.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode of separation used for these compounds. nih.govnih.gov

In RP-HPLC, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase. scispace.com The separation of leukotrienes is achieved by carefully controlling the composition of the mobile phase, often using a gradient of organic solvents like methanol and acetonitrile (B52724) in an aqueous buffer. nih.gov This allows for the resolution of different leukotriene species, including LTD4, from other metabolites of arachidonic acid. scispace.comnih.gov

RP-HPLC methods have been developed to simultaneously separate and quantify a range of leukotrienes, including LTC4, LTD4, and LTB4, within a single analytical run. scispace.com The separated compounds are typically detected by UV absorbance, as the conjugated triene structure of leukotrienes results in a characteristic UV spectrum with an absorbance maximum around 280 nm. scispace.com The high resolving power of HPLC also makes it an essential tool for purifying leukotrienes for further structural analysis or for isolating them from biological samples before analysis by other techniques like mass spectrometry or immunoassays. nih.govnih.gov

Mechanistic Studies of Leukotriene D4 in Cellular and Tissue Models

Leukotriene D4 Modulation of Cellular Proliferation and DNA Synthesis in vitro

Leukotriene D4 has been shown to influence cell growth and DNA replication in various cell types. These effects are often mediated through specific receptors and intricate signaling pathways.

In vitro studies utilizing the human colonic epithelial cell line, Caco-2, have demonstrated that Leukotriene D4 can induce cellular proliferation and DNA synthesis, particularly at concentrations found under inflammatory conditions. jci.orgmdpi.com This proliferative effect is mediated through its interaction with the cysteinyl LT receptor 1 (CysLT1R). jci.orgmdpi.com The binding of LTD4 to this receptor initiates a cascade of intracellular events that ultimately leads to cell growth. jci.org Furthermore, research indicates that LTD4 can stimulate the synthesis of DNA in human epidermal keratinocytes in culture, highlighting its potent mitogenic capabilities. researchgate.net

Table 1: Effect of Leukotriene D4 on Caco-2 Cell DNA Synthesis

Treatment Condition DNA Synthesis ([³H]thymidine incorporation)
Control (without growth factors) Baseline
LTD4 (10 nmol/L) Increased
LTD4 (10 nmol/L) + MK 571 (CysLT1R antagonist) Inhibited
LTD4 (10 nmol/L) + LY171883 (CysLT1R antagonist) Inhibited

Data derived from studies on the effects of LTD4 on Caco-2 cell proliferation. jci.org

The proliferative action of Leukotriene D4 in Caco-2 cells is intricately linked to the cyclooxygenase (COX) pathway and the synthesis of Prostaglandin E2 (PGE2). jci.orgmdpi.com The interaction of LTD4 with its CysLT1R receptor leads to the activation of the arachidonic acid cascade, resulting in the production of PGE2. jci.org This increase in PGE2 synthesis is a crucial step in the signaling pathway that promotes cell proliferation. jci.org The process involves the activation of downstream signaling molecules such as ERK and CREB. jci.orgmdpi.com The use of specific inhibitors of the COX pathway has been shown to block the LTD4-induced DNA synthesis, confirming the essential role of this pathway. jci.org

Leukotriene D4 Impact on Cellular Migration

Leukotriene D4 has been identified as a significant factor in promoting the migration of various cell types, a key process in inflammation, wound healing, and cancer metastasis. In studies involving normal human lung fibroblasts, LTD4 was found to potentiate chemotaxis induced by fibronectin in a concentration-dependent manner. This effect was mediated through the CysLT1 receptor and involved pertussis toxin-sensitive Gi/o signaling.

Similarly, in the human endothelial cell line EA.hy926, LTD4 significantly stimulated cell migration without affecting proliferation. This migratory effect was also mediated by the CysLT1 receptor and was dependent on the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. The use of a CysLT1 receptor antagonist, montelukast, blocked the LTD4-induced migration and ERK1/2 phosphorylation.

Regulation of Ion Channels and Conductance in Isolated Cells

Research has shown that intracellular Leukotriene D4 can activate a chloride conductance in hepatocytes isolated from rats treated with lipopolysaccharide (LPS). Intracellular dialysis with LTD4 led to an elevation in intracellular calcium and stimulated an outwardly rectifying conductance. This effect was not observed in hepatocytes from untreated rats, suggesting that a priming event, such as exposure to inflammatory stimuli like TNF-alpha, is necessary for LTD4 to exert this effect. The activation of this ion channel may contribute to liver injury during inflammatory conditions.

In freshly isolated smooth muscle cells from human small bronchioles, LTD4 caused a slow increase in intracellular Ca2+ concentration, which was dependent on the presence of extracellular calcium. This influx of calcium led to an increase in the activity of large conductance Ca2+-dependent K+ channels.

Receptor-Mediated Contractions in Isolated Airway and Smooth Muscle Tissues

Leukotriene D4 is a potent constrictor of airway and other smooth muscles, an effect mediated through specific receptors. In human small bronchioles, LTD4 induces a concentration-dependent bronchoconstriction that is entirely reliant on the influx of extracellular Ca2+.

Studies on human airway smooth muscle (HASM) have further elucidated the contractile properties of LTD4. While it is a potent constrictor, the signaling mechanism can be complex. In HASM cells, LTD4 elicited only a small, transient increase in intracellular calcium concentration, suggesting that the contraction is not solely dependent on large changes in intracellular calcium. Further investigation revealed a novel transduction mechanism for LTD4 in human airways that is partly independent of calcium and involves the activation of protein kinase C-ε. The contractile response of LTD4 in human bronchus can be inhibited by CysLT receptor antagonists like pranlukast, pobilukast, and zafirlukast.

Table 2: Potency of CysLT Receptor Antagonists in Inhibiting LTD4-Induced Contraction in Human Bronchus

Antagonist Potency (pKB)
Pranlukast 6.9
Pobilukast 7.0
Zafirlukast 6.5

pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve for an agonist.

Leukotriene D4 Effects on Osteoblast Cellular Senescence

While direct studies on the induction of cellular senescence in osteoblasts by Leukotriene D4 are limited, emerging evidence links leukotriene signaling to the broader context of cellular senescence and age-related pathologies. Senescent cells, including fibroblasts, are known to secrete leukotrienes as part of their senescence-associated secretory phenotype (SASP). jci.org

Specifically, senescent lung fibroblasts have been shown to secrete cysteinyl leukotrienes, including LTC4 and LTD4. jci.org This secreted LTD4 can then act on neighboring naive fibroblasts to induce profibrotic signaling. jci.org This finding suggests a role for LTD4 in the tissue microenvironment shaped by senescent cells, contributing to processes like fibrosis, which often accompanies aging. jci.org Although this research was conducted on fibroblasts, it highlights a potential mechanism by which LTD4 could influence the function of other cell types, such as osteoblasts, within an aging or inflamed tissue environment.

Role in Macrophage Function, including Oxidized LDL Uptake and Phagocytosis

Leukotriene D4 (LTD4) has been identified as a significant modulator of macrophage function, particularly in processes that are central to the development of atherosclerosis, such as the uptake of oxidized low-density lipoprotein (oxLDL) and phagocytosis. nih.govfrontiersin.orgresearchgate.net Mechanistic studies have revealed that LTD4 exerts its effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1R), initiating a cascade of events that enhance the capacity of macrophages to internalize lipids and other particles. nih.govfrontiersin.org

Research has demonstrated that macrophages predominantly express CysLT1R, which, upon activation by LTD4, leads to an increase in intracellular calcium levels. nih.gov This signaling is a crucial step in potentiating the phagocytic activity of macrophages. nih.gov Studies using both raw macrophage cell lines and bone marrow-derived macrophages (BMDMs) have shown a significant increase in the uptake of zymosan particles, a yeast cell wall preparation, following treatment with LTD4. nih.govresearchgate.net This enhancement of phagocytosis is a key aspect of the macrophage's role in the inflammatory response and tissue clearance. nih.gov

A critical function of macrophages in the context of atherosclerosis is the uptake of oxLDL, which leads to the formation of foam cells, a hallmark of atherosclerotic plaques. nih.govresearchgate.netmdpi.com LTD4 has been shown to augment the uptake of oxLDL by macrophages. nih.govfrontiersin.orgresearchgate.net This effect is mediated by the upregulation of key scavenger receptors on the macrophage surface that are responsible for binding and internalizing oxLDL. nih.gov Specifically, LTD4 treatment leads to a time- and dose-dependent increase in the expression of oxidized low-density lipoprotein receptor-1 (OLR1/LOX-1) and CD36. nih.govfrontiersin.orgresearchgate.net The upregulation of these receptors directly facilitates the increased internalization of oxLDL, thereby promoting the transformation of macrophages into foam cells. nih.gov

The signaling pathway initiated by LTD4 through CysLT1R not only enhances lipid uptake but also stimulates the secretion of chemokines such as monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-1 beta (MIP1β). nih.govfrontiersin.orgresearchgate.net This aspect of LTD4-mediated macrophage activation contributes to the recruitment of additional immune cells to the site of inflammation, further amplifying the inflammatory response within the atherosclerotic lesion. nih.gov The pro-atherogenic effects of LTD4 on macrophage function can be mitigated by the use of a CysLT1R-specific antagonist, which has been shown to inhibit both the enhanced phagocytosis and the augmented uptake of oxLDL. nih.govfrontiersin.orgresearchgate.net

Research Findings on the Effect of Leukotriene D4 on Macrophage Function

Macrophage TypeTreatmentObserved EffectKey Findings
RAW 264.7 MacrophagesLeukotriene D4 (0.5 &#micro;M)Increased Phagocytosis of Zymosan ParticlesLTD4 significantly potentiated the phagocytic capacity of RAW macrophages. nih.gov
Bone Marrow-Derived Macrophages (BMDMs)Leukotriene D4 (0.5 &#micro;M)Increased Phagocytosis of Zymosan ParticlesDespite a higher basal phagocytic activity, LTD4 further enhanced phagocytosis in BMDMs. nih.gov
RAW 264.7 MacrophagesLeukotriene D4 (0.1-1 &#micro;M)Upregulation of OLR1 and CD36 mRNALTD4 induced a dose-dependent increase in the expression of scavenger receptors involved in oxLDL uptake. nih.gov
RAW 264.7 MacrophagesLeukotriene D4 (0.5 &#micro;M)Increased Oxidized LDL UptakeLTD4 treatment led to a significant increase in the internalization of oxLDL. nih.govresearchgate.net
RAW 264.7 MacrophagesLeukotriene D4 + MK-571 (CysLT1R antagonist)Inhibition of Oxidized LDL UptakeThe pro-atherogenic effect of LTD4 on oxLDL uptake was blocked by a CysLT1R antagonist. nih.govfrontiersin.org

Advanced Research Perspectives and Unexplored Areas

Elucidation of Direct Biological Activities of Leukotriene D4 Methyl Ester (as distinct from LTD4)

A significant gap in the current scientific literature is the comprehensive characterization of the direct biological activities of this compound. While it is established that this compound is a more lipid-soluble form of LTD4, its specific pharmacological profile has not been extensively reported. caymanchem.com The addition of a methyl ester group to the carboxyl moiety of LTD4 can fundamentally alter its physicochemical properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with cellular receptors.

Future research should focus on comparative studies to delineate the functional differences between LTD4 and its methyl ester. Key areas of investigation include:

Receptor Binding Affinity and Selectivity: Determining the binding affinities of this compound for the known cysteinyl leukotriene receptors, CysLT1 and CysLT2, is crucial. It is plausible that the methyl ester modification could alter the binding kinetics and selectivity for these receptors compared to LTD4.

Functional Assays: In vitro and in vivo functional assays are necessary to compare the potency and efficacy of this compound and LTD4 in inducing hallmark physiological responses. These include smooth muscle contraction (bronchoconstriction and vasoconstriction), increased vascular permeability, and cellular proliferation. wikipedia.org

Metabolic Stability: Investigating the metabolic fate of this compound is essential. The ester linkage may be susceptible to hydrolysis by cellular esterases, converting it back to LTD4. Understanding the rate and extent of this conversion is critical to discerning whether the observed biological effects are attributable to the methyl ester itself or its parent compound.

Interplay with Other Lipid Mediators and Signaling Networks

The biological effects of lipid mediators are often orchestrated through complex and interconnected signaling networks. mdpi.com Leukotrienes, as part of the eicosanoid family, share metabolic pathways and can influence the synthesis and actions of other signaling lipids, such as prostaglandins (B1171923) and lipoxins. mdpi.comnih.gov

An important and unexplored area of research is the interplay between this compound and other lipid mediator pathways. The increased lipophilicity of the methyl ester could lead to its partitioning into different cellular compartments, potentially altering its access to enzymes and receptors involved in lipid signaling cross-talk. For instance, its ability to traverse cell membranes more readily might allow it to interact with intracellular targets that are less accessible to the more polar LTD4.

Future studies should investigate how this compound influences:

Transcellular Biosynthesis: The process where an intermediate in a metabolic pathway is transferred from one cell to another for further processing. The enhanced membrane permeability of the methyl ester could facilitate its role in such pathways.

Receptor Dimerization and Signaling Crosstalk: The interaction of CysLT receptors with other G-protein coupled receptors (GPCRs) is a known phenomenon. Research is needed to determine if this compound can modulate these interactions differently than LTD4.

Downstream Signaling Cascades: LTD4 is known to activate pathways such as the EGFR/ERK1/2 pathway. nih.gov It is important to explore whether the methyl ester derivative engages these or other signaling cascades with different kinetics or magnitudes.

Development of Novel Research Tools and Probes for this compound Studies

Advancing our understanding of this compound necessitates the development of specific research tools and probes. Currently, much of the research on leukotriene receptors relies on radiolabeled ligands like [3H]LTD4. nih.gov Similar tools tailored for the methyl ester would be invaluable.

Key developments in this area could include:

Labeled this compound: The synthesis of radiolabeled (e.g., tritium (B154650) or carbon-14) or fluorescently tagged versions of this compound would enable precise quantification in biological samples and facilitate receptor binding and cellular uptake studies.

Specific Antibodies: The generation of monoclonal or polyclonal antibodies that can specifically recognize and differentiate this compound from LTD4 and other related compounds would be a significant breakthrough for its detection and measurement in complex biological matrices.

Photoaffinity Probes: The development of photoaffinity-labeled this compound analogs could be instrumental in identifying and characterizing its binding partners, including novel receptors or intracellular targets.

The use of Leukotriene A4 methyl ester as a more stable precursor to generate the biologically active but unstable Leukotriene A4 in experimental settings provides a precedent for the utility of esterified leukotriene analogs as research tools. mdpi.comacs.org

Uncovering Additional Cellular and Molecular Targets of Leukotriene D4

While the primary targets of LTD4 are the CysLT1 and CysLT2 receptors, the possibility of additional, yet-to-be-identified targets for both LTD4 and its methyl ester derivative remains an open area of investigation. drugbank.com The altered chemical nature of this compound makes it a candidate for exploring such novel interactions.

Future research directions should include:

Orphan GPCR Screening: A systematic screening of orphan GPCRs could reveal novel receptors that are preferentially activated by this compound.

Proteomics-Based Approaches: Utilizing techniques such as affinity chromatography with immobilized this compound followed by mass spectrometry could identify novel binding proteins within the cell.

Intracellular Targets: Given its increased lipid solubility, this compound may interact with intracellular proteins, including enzymes and transcription factors, to modulate cellular function in ways distinct from the membrane-receptor-mediated actions of LTD4.

The identification of novel targets would not only expand our understanding of leukotriene biology but could also open up new avenues for therapeutic intervention in inflammatory and other diseases.

Q & A

Q. How can researchers integrate multi-omics data to map this compound’s role in asthma pathogenesis?

  • Combine transcriptomics (RNA-seq of bronchial biopsies), lipidomics (LC-MS/MS of BAL fluid), and proteomics (SILAC-labeled airway epithelia). Use pathway enrichment tools (IPA, MetaboAnalyst) to identify co-regulated networks (e.g., arachidonic acid metabolism). Validate with Mendelian randomization in GWAS datasets .

Methodological Considerations

  • Data Contradictions : Replicate studies under standardized conditions (e.g., cell passage number, serum-free media) and perform meta-analyses using random-effects models to account for heterogeneity .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval. Include sham controls and blinded outcome assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.